molecular formula C10H14N2O2 B13657684 2-Amino-3-isopropoxybenzamide

2-Amino-3-isopropoxybenzamide

Cat. No.: B13657684
M. Wt: 194.23 g/mol
InChI Key: VDELQLCQUOADHW-UHFFFAOYSA-N
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Description

2-Amino-3-isopropoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an amino group at the second position and an isopropoxy group at the third position on the benzamide ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-isopropoxybenzamide typically involves the reaction of 2-amino-3-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the isopropoxy group.

Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are fed into the reactor, and the reaction is monitored and controlled to optimize the production of this compound. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-isopropoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-isopropoxybenzamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    2-Aminobenzamide: Lacks the isopropoxy group, making it less hydrophobic.

    3-Isopropoxybenzamide: Lacks the amino group, affecting its reactivity and biological activity.

    2-Amino-3-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.

Uniqueness: 2-Amino-3-isopropoxybenzamide is unique due to the presence of both the amino and isopropoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and can lead to unique pharmacological effects.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-3-propan-2-yloxybenzamide

InChI

InChI=1S/C10H14N2O2/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13)

InChI Key

VDELQLCQUOADHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1N)C(=O)N

Origin of Product

United States

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